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Compound of Interest

Compound Name: Octachlorotrisilane

Cat. No.: B080584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup

and delivery of octachlorotrisilane (Si₃Cl₈), a precursor for the deposition of silicon-based thin

films.

Introduction
Octachlorotrisilane (Si₃Cl₈) is a liquid precursor used in chemical vapor deposition (CVD) and

atomic layer deposition (ALD) processes to grow silicon-containing thin films, such as silicon

nitride (SiNₓ). Its application is of interest in the fabrication of advanced electronic devices.

Proper handling and precise delivery of this precursor are critical for achieving desired film

properties and ensuring experimental reproducibility.

Precursor Properties
A thorough understanding of the physical and chemical properties of octachlorotrisilane is

essential for designing a reliable delivery system.
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Property Value Reference

Molecular Formula Si₃Cl₈

Molecular Weight 367.88 g/mol

Physical State Liquid

Boiling Point 213 - 215 °C

Vapor Pressure 10 mm Hg @ 90 °C

Density 1.621 g/cm³

Vapor Pressure Data:

The vapor pressure of octachlorotrisilane can be calculated using the Antoine equation:

log₁₀(P) = A - (B / (T + C))

Where P is the vapor pressure in bar and T is the temperature in Kelvin.

Parameter Value Temperature Range (K)

A 5.65654 319.4 to 484.6

B 2777.399 319.4 to 484.6

C 6.336 319.4 to 484.6

Data sourced from the NIST Chemistry WebBook.

Experimental Setup for Precursor Delivery
A typical setup for the delivery of octachlorotrisilane involves a stainless steel bubbler, a

carrier gas, mass flow controllers (MFCs), and heated delivery lines.

Key Components:
Octachlorotrisilane Precursor: Stored in a stainless steel bubbler.
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Carrier Gas: An inert gas, typically high-purity argon (Ar) or nitrogen (N₂), is used to transport

the precursor vapor.

Mass Flow Controllers (MFCs): To precisely control the flow rate of the carrier gas.

Bubbler: A vessel designed to hold the liquid precursor and allow the carrier gas to bubble

through it, becoming saturated with the precursor vapor.

Heated Delivery Lines: All lines between the bubbler and the deposition chamber must be

heated to a temperature above the bubbler temperature to prevent precursor condensation.

Deposition Chamber: The reactor where the thin film deposition occurs (CVD or ALD).

Experimental Workflow Diagram
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Caption: Experimental workflow for Si₃Cl₈ delivery.

Experimental Protocols
Protocol for Atomic Layer Deposition of Silicon Nitride
This protocol is based on the successful deposition of stoichiometric silicon nitride films using

octachlorotrisilane and ammonia (NH₃) as precursors.
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4.1.1. Deposition Parameters:

Parameter Value

Precursor Octachlorotrisilane (Si₃Cl₈)

Co-reactant Ammonia (NH₃)

ALD Temperature Window 285 - 520 °C

Deposition Temperature 520 °C

Growth Rate 0.22 nm/cycle

4.1.2. Step-by-Step Procedure:

System Preparation:

Ensure the ALD reactor and all delivery lines are clean and leak-tight.

Heat the ALD reactor to the desired deposition temperature (e.g., 520 °C).

Heat the octachlorotrisilane bubbler to a stable temperature to achieve the desired vapor

pressure (e.g., 80-100 °C).

Heat all precursor delivery lines to a temperature at least 10-20 °C higher than the bubbler

temperature to prevent condensation.

Precursor Delivery and Deposition Cycle:

Step 1: Si₃Cl₈ Pulse:

Introduce the Si₃Cl₈ vapor into the reactor using a carrier gas (e.g., Ar) at a controlled

flow rate. The pulse time should be sufficient for the precursor to adsorb and saturate

the substrate surface.

Step 2: Purge:
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Purge the reactor with an inert gas (e.g., Ar) to remove any unreacted Si₃Cl₈ and

byproducts.

Step 3: NH₃ Pulse:

Introduce ammonia (NH₃) gas into the reactor. The NH₃ will react with the adsorbed

Si₃Cl₈ layer to form silicon nitride.

Step 4: Purge:

Purge the reactor with an inert gas to remove any unreacted NH₃ and reaction

byproducts.

Repeat Cycles:

Repeat the four-step cycle until the desired film thickness is achieved.

Calculating Precursor Molar Flow Rate
The molar flow rate of the delivered precursor can be estimated using the following equation,

assuming the carrier gas is fully saturated with the precursor vapor in the bubbler:

Fprecursor = (Pprecursor / (Pbubbler - Pprecursor)) * Fcarrier

Where:

Fprecursor is the molar flow rate of the precursor.

Pprecursor is the vapor pressure of the precursor at the bubbler temperature.

Pbubbler is the total pressure inside the bubbler.

Fcarrier is the molar flow rate of the carrier gas.

Safety Precautions
Octachlorotrisilane is a hazardous chemical and must be handled with appropriate safety

measures.
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Toxicity: It is classified as a toxic and corrosive material. Inhalation of vapors can cause

severe respiratory irritation.

Reactivity: It reacts violently with water, releasing hydrogen chloride (HCl) gas. Therefore, it

must be handled in a dry, inert atmosphere.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-

ventilated area away from moisture.

Logical Relationship for Safe Handling
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Caption: Safety logic for handling Si₃Cl₈.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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